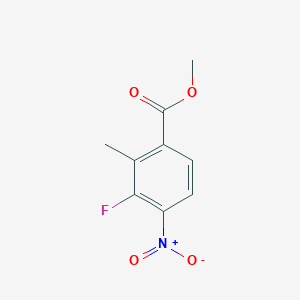![molecular formula C8H7NO2 B12869321 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone is a heterocyclic compound that features a unique fusion of furan and pyrrole rings.
Métodos De Preparación
The synthesis of 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone can be achieved through several routes. One common method involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. For instance, a mixture of the starting materials can be stirred in a solvent like [BMIM]OH at temperatures ranging from 75-80°C for about 110-120 minutes . Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Aplicaciones Científicas De Investigación
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .
Comparación Con Compuestos Similares
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone can be compared to other similar compounds, such as:
1-(1H-pyrrol-2-yl)ethanone: This compound shares a similar pyrrole ring but lacks the fused furan ring, resulting in different chemical properties and reactivity.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a thieno ring instead of a furan ring, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone |
InChI |
InChI=1S/C8H7NO2/c1-5(10)7-4-8-6(9-7)2-3-11-8/h2-4,9H,1H3 |
Clave InChI |
KLADEROFBAYANB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(N1)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


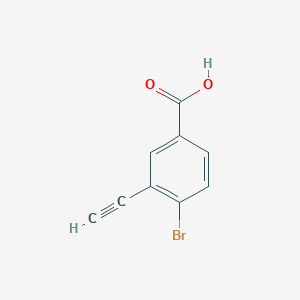
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
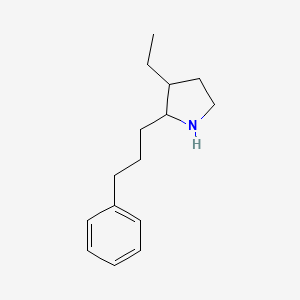
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
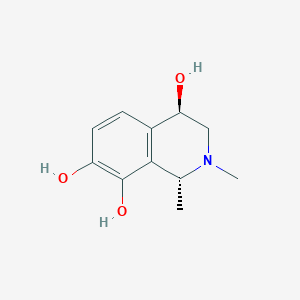
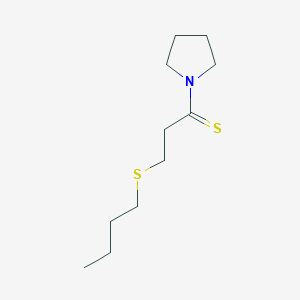
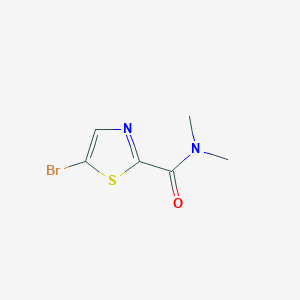

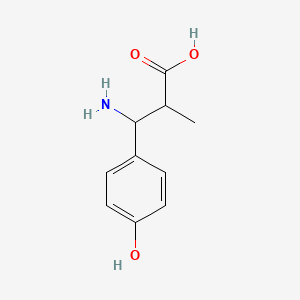
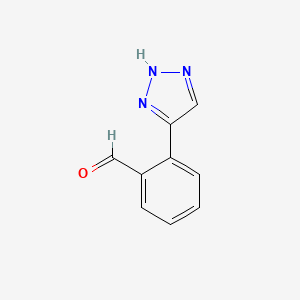
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
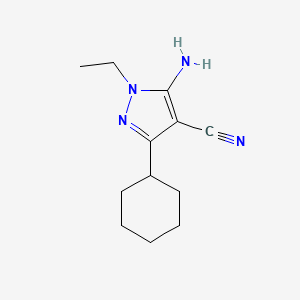
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
